Empagliflozin is classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. [, , , ] In scientific research, it serves as a valuable tool for investigating glucose metabolism, renal physiology, and potential therapeutic targets for various diseases, particularly diabetes and heart failure. [, , , , ]
Empagliflozin is classified as a sodium-glucose co-transporter 2 inhibitor. It is derived from pyranosyl-oxy-substituted benzene derivatives and is known for its potent inhibitory effects on the sodium-glucose co-transporter 2 in both in vitro and in vivo settings. The compound was developed as part of efforts to enhance glycemic control in patients with type 2 diabetes and has been shown to improve cardiovascular outcomes in this population .
The synthesis of empagliflozin involves several steps, typically employing readily available starting materials. A notable method for its preparation includes the following steps:
Empagliflozin has a complex molecular structure that can be represented by the following chemical formula: CHClO. The compound features a benzene ring substituted with various functional groups, including a glucopyranosyl moiety.
Empagliflozin undergoes various chemical reactions during its synthesis and metabolism:
Empagliflozin operates primarily by inhibiting the sodium-glucose co-transporter 2 located in the proximal renal tubules. This inhibition leads to:
Empagliflozin exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior during formulation and administration.
Empagliflozin is primarily used as an antidiabetic medication. Its applications include:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8